![molecular formula C12H9F2N3O2S B2449704 6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-54-1](/img/structure/B2449704.png)

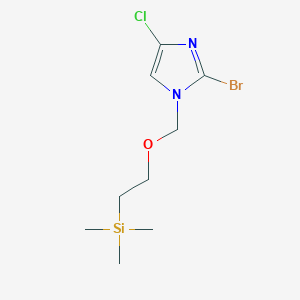

6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in recent years. Numerous methods for the synthesis of pyrimidines are described . The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Chemical Reactions Analysis

The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .

Physical And Chemical Properties Analysis

Pyrimidines have diverse chemical reactivity, accessibility and a wide range of biological activities . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Neuropharmacology and Cognitive Enhancement

Researchers have explored the therapeutic potential of 5-HT6 receptor modulation in the treatment of cognitive deficits. A study demonstrated the influence of a potent and selective 5-HT6 receptor antagonist on cholinergic neurotransmission, suggesting its potential in enhancing cognitive functions and treating related disorders (Riemer et al., 2003). Additionally, a novel class of 5-HT6R antagonists based on the 1H-pyrrolo[3,2-c]quinoline core was designed to treat cognitive deficits associated with dementia and Alzheimer's disease, showing promising results in reversing memory deficits and exhibiting procognitive properties (Grychowska et al., 2016).

Analgesic and Anti-inflammatory Properties

Various derivatives of dihydro-pyrrolo[1,2-a]pyrrole carboxylic acids have been synthesized and tested for their analgesic and anti-inflammatory activities, showing comparable potency to indomethacin in both acute and chronic animal models (Muchowski et al., 1985). Computational studies of 3,4-dihydro-2,6-diaryl-4-oxo-pyrrolo[3,4-d]pyrimidine-5-carbonitrile derivatives highlighted their potential as antinociceptive agents, with high correlation between ionization potentials and analgesic properties (Dos Anjos et al., 2012).

Anticonvulsant and Antihypertensive Activities

Research into the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, as isosteric replacements of the imidazole ring atoms in purine analogs, revealed insights into optimal anticonvulsant activity (Kelley et al., 1995). Additionally, the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was studied, showing good oral activity in spontaneously hypertensive rats, with a distinct activity profile compared to standard drugs (Blankley et al., 1983).

Mechanism of Action

Target of Action

The primary targets of 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exerts its anticancer potential through inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways, which are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine disrupts these pathways and their downstream effects .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its effectiveness as a drug .

Result of Action

The molecular and cellular effects of 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine’s action include significant cytotoxic activities against certain cancer cell lines . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are largely derived from its pyrimidine core. Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism

Cellular Effects

Pyrimidine derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-(3,5-difluorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is not well-defined. Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrimidines are involved in multiple cellular processes that maintain cell growth and metabolism

properties

IUPAC Name |

6-(3,5-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O2S/c13-9-1-10(14)3-11(2-9)20(18,19)17-5-8-4-15-7-16-12(8)6-17/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNBUUZEZBTPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)

![2-(ethylthio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2449626.png)

![Lithium;4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2449628.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2449629.png)

![1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2449633.png)

![8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B2449635.png)

![2-[2-{[4-(2-furoyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1-naphthylacetamide](/img/structure/B2449641.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2449643.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pentanamide](/img/structure/B2449644.png)